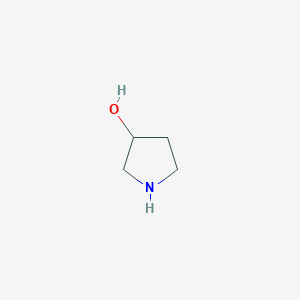

3-Pyrrolidinol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89294. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c6-4-1-2-5-3-4/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHZLHWJQPUNKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317332 | |

| Record name | 3-Pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Pyrrolidinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10826 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

40499-83-0 | |

| Record name | 3-Pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40499-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040499830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyrrolidinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Pyrrolidinol fundamental properties for researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 3-Pyrrolidinol, a versatile heterocyclic building block crucial in modern drug discovery and chemical synthesis.

Core Properties of this compound

This compound (C₄H₉NO) is a cyclic secondary alcohol consisting of a pyrrolidine (B122466) ring substituted with a hydroxyl group at the third carbon position. It is a colorless to pale yellow liquid or a hygroscopic solid, depending on its purity and ambient conditions. This compound is soluble in water and possesses a mild, amine-like odor. Its bifunctional nature, containing both a secondary amine and a secondary alcohol, makes it a valuable synthon for creating diverse molecular architectures.

Physicochemical Data

The fundamental physicochemical properties of this compound and its common chiral forms are summarized below for easy reference and comparison.

| Property | (±)-3-Pyrrolidinol (Racemic) | (R)-3-Pyrrolidinol | (S)-3-Pyrrolidinol |

| CAS Number | 40499-83-0 | 2799-21-5 | 100243-39-8 |

| Molecular Formula | C₄H₉NO | C₄H₉NO | C₄H₉NO |

| Molecular Weight | 87.12 g/mol [1][2] | 87.12 g/mol [3] | 87.12 g/mol |

| Appearance | Colorless to pale yellow liquid or hygroscopic solid | - | Clear yellow liquid |

| Boiling Point | 108-110 °C at 8 mmHg[4][5] | 215-216 °C (lit.)[3] | - |

| Melting Point | - | - | - |

| Density | 1.076 g/mL at 20 °C[4][5][6] | 1.078 g/mL at 20 °C[3] | - |

| Refractive Index (n20/D) | 1.49 (lit.)[4][5][6] | 1.488 (lit.)[3] | - |

| Optical Activity | Not Applicable | [α]20/D +6.5°, c = 3.5 in methanol[3] | - |

| pKa | 14.91 ± 0.20 (Predicted) | - | - |

| Flash Point | 113 °C (closed cup)[3] | - | - |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectrum Type | Key Features and Observations |

| ¹H NMR | The proton NMR spectrum of this compound typically shows signals corresponding to the protons on the pyrrolidine ring and the hydroxyl proton. The chemical shifts and coupling patterns are characteristic of the substituted pyrrolidine structure. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the four carbon atoms of the pyrrolidine ring, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift.[7] |

| IR Spectroscopy | The infrared spectrum is characterized by a broad absorption band in the region of 3300-3500 cm⁻¹ due to the O-H stretching of the hydroxyl group. The N-H stretching of the secondary amine is also observable in this region, often as a weaker band. C-N and C-O stretching bands will be present in the fingerprint region. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (m/z = 87.12). Fragmentation patterns will be consistent with the loss of small molecules such as water and fragments of the pyrrolidine ring. |

Synthesis and Reactivity

This compound can be synthesized through various routes, often starting from readily available precursors. Its reactivity is dominated by the chemistry of its secondary amine and secondary alcohol functional groups.

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound involves the reduction of succinimide (B58015) or its derivatives. Another established route is the catalytic reduction of 4-chloro-3-hydroxybutyronitrile (B93200).

This protocol is adapted from patented industrial processes.[6]

-

Reaction Setup: In a suitable high-pressure reactor, dissolve 4-chloro-3-hydroxybutyronitrile (1.0 eq) in methanol (B129727).

-

Catalyst Addition: Add Raney Nickel (W₇, catalytic amount) to the solution.

-

Hydrogenation: Stir the mixture under a hydrogen pressure of 5 kg/cm ² at room temperature for approximately 19 hours.

-

Work-up: After the reaction is complete, filter off the catalyst. Distill away the methanol to yield crude this compound hydrochloride.

-

Neutralization and Purification: To the crude product, add methanol and sodium hydroxide (B78521) (NaOH) and stir at room temperature for 30 minutes. Filter off the precipitated sodium chloride. Distill away the methanol, and then perform vacuum distillation (e.g., 3 mmHg at 100-120 °C) to obtain pure this compound.[5]

Synthesis of Chiral this compound

The enantiomers of this compound are crucial chiral building blocks in the synthesis of many pharmaceuticals.

This protocol describes the synthesis of the (S)-enantiomer from the (R)-enantiomer of a protected 3-hydroxypyrrolidine, involving a configuration inversion.[8]

-

Esterification with Inversion: Dissolve (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (1.0 eq), benzoic acid (1.3 eq), and triphenylphosphine (B44618) (1.3 eq) in dry tetrahydrofuran (B95107) under a nitrogen atmosphere. Cool the mixture to -10 °C.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.3 eq) dropwise, maintaining the internal temperature below -5 °C.

-

Allow the reaction to slowly warm to room temperature and continue stirring for 12 hours.

-

Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.

-

Deprotection: The Boc protecting group is removed under acidic conditions by dissolving the product in a solution of HCl in ethyl acetate (B1210297) (4M) and stirring at room temperature for 12 hours.

-

Isolation: The product, (S)-3-hydroxypyrrolidine hydrochloride, is isolated by filtration, washed with ethyl acetate, and dried under vacuum. Recrystallization from absolute ethanol (B145695) can be performed for further purification.[8]

Applications in Drug Discovery

This compound and its derivatives are integral components in the synthesis of a wide range of pharmaceuticals, including treatments for overactive bladder and hypertension.[8] The pyrrolidine scaffold is a common motif in many biologically active molecules, influencing their pharmacological and pharmacokinetic properties. A particularly significant and modern application is in the development of Proteolysis Targeting Chimeras (PROTACs).

Role in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. 3-Hydroxypyrrolidine is often incorporated into the E3 ligase ligand, particularly for the von Hippel-Lindau (VHL) E3 ligase. The hydroxyl group provides a convenient attachment point for the linker.

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing a 3-hydroxypyrrolidine-based VHL ligand.

Caption: Generalized workflow for PROTAC synthesis and mechanism of action.

Experimental Protocols for Analysis

Detailed analytical procedures are essential for quality control and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

For ¹H NMR, dissolve approximately 5-25 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

For ¹³C NMR, a more concentrated sample (around 30 mg in 0.6 mL) is preferable.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

Data Acquisition (General Parameters):

-

Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Temperature: Room temperature.

-

¹H NMR: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A larger number of scans will be required due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the KBr or NaCl salt plates are clean and dry.

-

Place a small drop of liquid this compound onto one salt plate.

-

Carefully place the second salt plate on top and gently rotate to create a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder.

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the sample holder with the prepared salt plates into the spectrometer.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the enantiomers of this compound.

General Protocol:

-

Column Selection: Utilize a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol (B130326) or ethanol. Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds.

-

Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a suitable detector (e.g., UV-Vis or refractive index). The two enantiomers should elute at different retention times.

-

Method Optimization: Adjust the mobile phase composition and flow rate to achieve optimal separation (baseline resolution) of the two enantiomeric peaks.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[8][9] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]

Conclusion

This compound is a cornerstone building block in synthetic and medicinal chemistry. Its versatile reactivity and the significance of its chiral forms in bioactive molecules underscore its importance for researchers in drug development and related fields. This guide provides a foundational understanding of its properties and handling, enabling its effective use in the laboratory.

References

- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 4. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]

- 5. US4910320A - Process for preparing this compound - Google Patents [patents.google.com]

- 6. EP0347818B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 9. WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of 3-Pyrrolidinol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-pyrrolidinol, a versatile heterocyclic compound crucial in the synthesis of various pharmaceutical agents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on summarizing the available qualitative information and presenting a standardized experimental protocol for determining its solubility.

Core Understanding of this compound Solubility

This compound's structure, featuring a polar hydroxyl (-OH) group and a secondary amine (-NH-) within a five-membered ring, governs its solubility characteristics. The presence of these hydrogen-bonding groups suggests a high affinity for polar solvents. Conversely, the non-polar hydrocarbon backbone influences its interaction with non-polar organic solvents. The general principle of "like dissolves like" is paramount in predicting its solubility.

Qualitative Solubility Data

| Solvent | Solvent Polarity | Qualitative Solubility | Citation |

| Water | Polar Protic | Fully Miscible | [1][2][3] |

| Methanol | Polar Protic | Slightly Soluble | [1][4] |

| Ethanol | Polar Protic | Soluble (inferred from synthesis workup) | [5][6] |

| Chloroform | Polar Aprotic | Slightly Soluble | [1][4] |

It is important to note that "slightly soluble" can be a broad term. For many applications, particularly in drug development and process chemistry, precise quantitative determination of solubility is essential.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the quantitative determination of the solubility of a liquid compound like this compound in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.

Objective:

To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed glass evaporating dishes or beakers

-

Vacuum oven or desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a distinct undissolved phase of this compound is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system should be visually inspected to confirm that excess solute remains.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the controlled temperature for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or beaker. This step is critical to remove any undissolved micro-droplets or solid impurities.

-

-

Gravimetric Analysis:

-

Record the exact weight of the evaporating dish containing the filtered saturated solution.

-

Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, the solvent can be evaporated under a gentle stream of inert gas, followed by drying in a desiccator to a constant weight.

-

Once all the solvent has evaporated, re-weigh the evaporating dish containing the this compound residue.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Weight of residue / Volume of aliquot) x 100

Where:

-

Weight of residue = (Weight of dish + residue) - (Weight of empty dish)

-

Volume of aliquot = The volume of the saturated solution withdrawn

-

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse in the public domain, its chemical structure suggests good solubility in polar solvents. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for their determination. This guide serves as a foundational resource for researchers and professionals in the pharmaceutical and chemical industries, enabling a better understanding and utilization of this compound in various synthetic and formulation processes.

References

- 1. (S)-3-Hydroxypyrrolidine CAS#: 100243-39-8 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Cas 100243-39-8,(S)-3-Hydroxypyrrolidine | lookchem [lookchem.com]

- 4. (S)-3-Hydroxypyrrolidine | 100243-39-8 [chemicalbook.com]

- 5. US4910320A - Process for preparing this compound - Google Patents [patents.google.com]

- 6. EP0347818B1 - Process for preparing this compound - Google Patents [patents.google.com]

Spectroscopic Profile of 3-Pyrrolidinol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-pyrrolidinol (CAS No: 40499-83-0), a versatile heterocyclic compound used in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data provide characteristic signals corresponding to its molecular structure.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the protons on the pyrrolidine (B122466) ring and the hydroxyl and amine groups. The chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| H-3 | ~4.34 | Multiplet | 1H |

| H-2, H-5 (axial) | ~2.76 - 2.82 | Multiplet | 2H |

| H-2, H-5 (equatorial) | ~3.09 | Multiplet | 2H |

| H-4 (axial) | ~1.70 | Multiplet | 1H |

| H-4 (equatorial) | ~1.91 | Multiplet | 1H |

| N-H, O-H | ~3.8 | Broad Singlet | 2H |

Note: Data is compiled from publicly available spectra.[1][2] Solvent is typically CDCl₃.[2] The broad singlet for N-H and O-H is due to chemical exchange and its position can be variable.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ) in ppm |

| C-3 | ~70.5 |

| C-2, C-5 | ~50.0 |

| C-4 | ~34.5 |

Note: Data is compiled from publicly available spectra.[3][4] Solvent is typically CDCl₃.[4]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[5] The addition of a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) might be used for referencing the chemical shifts to 0 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument typically consists of a powerful superconducting magnet.[6][7]

-

Data Acquisition: The spectrometer is set to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[6] A series of radiofrequency pulses are applied to the sample, and the resulting signal, known as the Free Induction Decay (FID), is detected.[7] Key parameters such as the number of scans, acquisition time, and relaxation delay are optimized. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[8]

-

Data Processing: The FID is converted from a time-domain signal to a frequency-domain spectrum using a mathematical process called Fourier Transformation.[7] The resulting spectrum is then phased and baseline-corrected to produce the final NMR spectrum for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[9][10]

IR Data

The IR spectrum of this compound shows characteristic absorption bands for the O-H, N-H, and C-H bonds.

Table 3: IR Spectroscopic Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3400 (broad) | N-H Stretch | Secondary Amine |

| 3200-3500 (broad) | O-H Stretch | Alcohol |

| 2850-2960 | C-H Stretch | Alkane (CH₂) |

| 1450-1470 | C-H Bend | Alkane (CH₂) |

| 1050-1150 | C-O Stretch | Secondary Alcohol |

Note: Data is compiled from general IR correlation tables and data for similar compounds like pyrrolidine.[10][11] The N-H and O-H stretching bands often overlap, resulting in a very broad absorption in that region.

Experimental Protocol for IR Spectroscopy

The following is a typical procedure for obtaining an IR spectrum of a liquid sample like this compound:

-

Sample Preparation (Neat Liquid): Since this compound is a liquid, a simple method is to place a small drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[10] The plates are then mounted in a sample holder.

-

Alternative Sample Preparation (Solution): The sample can be dissolved in a solvent that has minimal interference in the IR region of interest, such as carbon tetrachloride (CCl₄).[10] The solution is then placed in a sample cell.

-

Background Spectrum: A background spectrum of the empty instrument (or the salt plates/solvent) is recorded first. This is done to subtract any signals from the atmosphere (e.g., CO₂, H₂O) or the sample matrix.

-

Sample Spectrum: The prepared sample is placed in the IR spectrometer's beam path. The instrument passes infrared radiation through the sample and a detector measures the amount of light that is transmitted at each frequency.[12]

-

Data Analysis: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). This spectrum is then analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] It provides information about the molecular weight and the fragmentation pattern of a compound.

MS Data

The mass spectrum of this compound is obtained using an ionization technique, commonly electron ionization (EI), which involves bombarding the sample with a beam of high-energy electrons.[14]

Table 4: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 87 | Molecular Ion [M]⁺ |

| 86 | [M-H]⁺ |

| 70 | [M-OH]⁺ or [M-H₂O]⁺ |

| 58 | Fragmentation ion |

| 44 | Fragmentation ion |

| 30 | Base Peak, [CH₂=NH₂]⁺ |

Note: Data is compiled from the NIST WebBook and other spectral databases.[15][16] The molecular weight of this compound is 87.12 g/mol .[3][15]

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an electron ionization mass spectrum is as follows:

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically after being separated from a mixture using Gas Chromatography (GC-MS) or by direct infusion.[14][17] The sample is vaporized in a vacuum.[18]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam in an ion source.[19] This process knocks an electron off the molecule, forming a positively charged molecular ion (a radical cation).[14][18]

-

Fragmentation: The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments and neutral pieces.[18]

-

Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer.[19] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[18]

-

Detection: A detector records the number of ions at each m/z value. The resulting data is plotted as a mass spectrum, which shows the relative abundance of each ion as a function of its m/z ratio.[14] The most abundant ion is designated as the base peak and is assigned a relative intensity of 100%.[19]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound (40499-83-0) 1H NMR spectrum [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 4-Hydroxypyrrolidine | C4H9NO | CID 98210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. ekwan.github.io [ekwan.github.io]

- 6. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. Experimental Design [web.mit.edu]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. webassign.net [webassign.net]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. This compound [webbook.nist.gov]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. organomation.com [organomation.com]

- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 19. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide on the Discovery and First Synthesis of 3-Pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyrrolidinol, a heterocyclic compound featuring a five-membered nitrogen-containing ring with a hydroxyl group at the 3-position, has emerged as a crucial building block in modern medicinal chemistry. Its chiral nature and versatile functionality make it a sought-after intermediate in the synthesis of a wide array of pharmaceutical agents, including treatments for overactive bladder and various antihypertensive drugs. This technical guide provides a comprehensive overview of the initial discovery and the first reported synthesis of N-substituted 3-pyrrolidinols, laying the groundwork for subsequent advancements in the field.

The Pioneering Synthesis: A New Class of Amino Alcohols

The first documented synthesis of N-substituted 3-pyrrolidinols was disclosed in the mid-20th century by C. D. Lunsford and his team at the A. H. Robins Company. Their work, detailed in U.S. Patents 2,830,997 and 2,838,521, both filed in 1956 and granted in 1958, alongside a seminal publication in the Journal of Medicinal and Pharmaceutical Chemistry in 1959, marked the advent of this important class of compounds. The primary synthetic route developed by Lunsford involved the reaction of a 1,4-dihalo-2-butanol with a primary amine.

This initial synthesis was not of the parent this compound itself, but rather its N-substituted derivatives. The unsubstituted nitrogen of the pyrrolidine (B122466) ring is a secondary amine, and in many synthetic applications, it is advantageous to have a substituent on the nitrogen to modulate the compound's physical and chemical properties, as well as its biological activity. The N-substituent can also serve as a protecting group that can be removed in a later synthetic step if the parent this compound is the desired final product.

The context of this discovery was rooted in the exploration of new physiologically active compounds, particularly those with potential applications as central nervous system depressants, anticonvulsants, and hypotensive agents. The synthesis of N-substituted 3-pyrrolidinols opened up a new area of chemical space for drug discovery.

Core Synthetic Pathway

The foundational synthesis developed by Lunsford et al. is a robust and straightforward method for the preparation of N-substituted 3-pyrrolidinols. The logical workflow for this synthesis is depicted in the following diagram.

Caption: General workflow for the first synthesis of N-substituted 3-pyrrolidinols.

Experimental Protocols for Key Syntheses

The following sections provide detailed methodologies for the synthesis of key N-substituted 3-pyrrolidinols as described in the pioneering work of Lunsford.

Synthesis of 1-Methyl-3-pyrrolidinol (B22934)

This procedure outlines the synthesis of 1-methyl-3-pyrrolidinol from 1,4-dichloro-2-butanol (B1583527) and methylamine (B109427).

Reaction Scheme:

Caption: Synthesis of 1-methyl-3-pyrrolidinol.

Procedure:

-

A solution of 1,4-dichloro-2-butanol (143 g, 1.0 mole) in 200 ml of ethanol (B145695) is prepared.

-

This solution is added dropwise with stirring to a solution of methylamine (186 g, 6.0 moles) in 500 ml of ethanol.

-

The reaction mixture is heated under reflux for several hours.

-

The precipitated methylamine hydrochloride is removed by filtration.

-

The ethanol is removed from the filtrate by distillation.

-

The residue is made strongly alkaline with a concentrated solution of sodium hydroxide.

-

The oily layer of 1-methyl-3-pyrrolidinol is separated.

-

The aqueous layer is extracted with a suitable solvent (e.g., ether).

-

The combined oily layer and extracts are dried over anhydrous potassium carbonate.

-

The dried liquid is fractionally distilled to yield purified 1-methyl-3-pyrrolidinol.

Synthesis of 1-Ethyl-3-pyrrolidinol (B1345489)

This procedure details the synthesis of 1-ethyl-3-pyrrolidinol using 1,4-dibromo-2-butanol (B104651) and ethylamine (B1201723).

Reaction Scheme:

Caption: Synthesis of 1-ethyl-3-pyrrolidinol.

Procedure:

-

A solution of 1,4-dibromo-2-butanol (232 g, 1.0 mole) in 200 ml of benzene (B151609) is prepared.

-

This solution is added dropwise with stirring to a solution of ethylamine (270 g, 6.0 moles) in 500 ml of benzene.

-

The reaction mixture is allowed to stand at room temperature for several days.

-

The precipitated ethylamine hydrobromide is removed by filtration.

-

The benzene is removed from the filtrate by distillation.

-

The residue is made strongly alkaline with a concentrated solution of sodium hydroxide.

-

The oily layer of 1-ethyl-3-pyrrolidinol is separated.

-

The aqueous layer is extracted with benzene.

-

The combined oily layer and extracts are dried over anhydrous potassium carbonate.

-

The dried liquid is fractionally distilled under reduced pressure to yield purified 1-ethyl-3-pyrrolidinol.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of various N-substituted 3-pyrrolidinols as described in the foundational patents.

| N-Substituent | Starting Dihalo-2-butanol | Amine | Yield (%) | Boiling Point (°C/mm Hg) |

| Methyl | 1,4-dichloro-2-butanol | Methylamine | 65 | 76-78 / 12 |

| Ethyl | 1,4-dibromo-2-butanol | Ethylamine | 70 | 88-90 / 12 |

| Isopropyl | 1,4-dichloro-2-butanol | Isopropylamine | 60 | 92-94 / 12 |

| n-Butyl | 1,4-dichloro-2-butanol | n-Butylamine | 68 | 110-112 / 12 |

| Benzyl | 1,4-dichloro-2-butanol | Benzylamine | 75 | 145-147 / 2 |

Conclusion

The pioneering work of Lunsford and colleagues in the mid-1950s provided the first practical and scalable synthesis of N-substituted 3-pyrrolidinols. Their method, centered on the cyclization of 1,4-dihalo-2-butanols with primary amines, not only introduced a novel class of heterocyclic compounds but also established a foundational platform for the future development of a multitude of pharmaceutical agents. The robustness and versatility of this initial synthesis have allowed for extensive exploration of the chemical and biological properties of this compound derivatives, solidifying their importance in the landscape of modern drug discovery and development. This guide serves as a testament to the enduring impact of their foundational research.

A Technical Guide to the Commercial Availability and Purity of 3-Pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyrrolidinol, a pivotal heterocyclic building block, is integral to the synthesis of a multitude of pharmaceutical compounds. Its utility in drug discovery and development necessitates a thorough understanding of its commercial availability, isomeric forms, and purity profiles. This technical guide provides a comprehensive overview of the commercial landscape for this compound, including its racemic and chiral forms. It details typical purity levels offered by various suppliers and outlines potential impurities that may arise from common synthetic routes. Furthermore, this guide presents detailed experimental protocols for the analytical techniques used to ascertain the purity of this compound, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Commercial Availability

This compound is readily available from a range of chemical suppliers in its racemic form, as well as its enantiomerically pure (R)- and (S)-isomers. It is offered in various quantities, from grams for research and development purposes to bulk quantities for large-scale manufacturing.

Major Suppliers

A multitude of global suppliers offer this compound and its derivatives. Researchers and procurement managers can source this compound from the following reputable vendors, among others:

-

Sigma-Aldrich (MilliporeSigma)

-

Thermo Fisher Scientific (Alfa Aesar, Acros Organics)

-

TCI Chemicals

-

City Chemical LLC

-

Chem-Impex

-

US Biological Life Sciences

-

Simson Pharma Limited

-

Manus Aktteva Biopharma LLP

-

NINGBO INNO PHARMCHEM CO.,LTD.

Available Forms and Grades

This compound is commercially available in the following forms:

-

This compound (Racemic) : Often labeled as DL-3-Pyrrolidinol or simply 3-Hydroxypyrrolidine.

-

(R)-(+)-3-Pyrrolidinol : The (R)-enantiomer.

-

(S)-(-)-3-Pyrrolidinol : The (S)-enantiomer.

-

Salts : Hydrochloride salts of the chiral isomers are also common, offering improved stability and handling properties.

The purity of commercially available this compound typically ranges from 97% to over 99.8%. The grade of the material is often indicative of its intended use, with higher purity grades being essential for applications in pharmaceutical synthesis.

Table 1: Commercial Availability and Purity of this compound Forms

| Compound Name | CAS Number | Typical Purity Levels | Notes |

| This compound (Racemic) | 40499-83-0 | ≥98% | Also known as 3-Hydroxypyrrolidine. |

| (R)-(+)-3-Pyrrolidinol | 2799-21-5 | ≥98% | Enantiomeric purity often specified. |

| (S)-(-)-3-Pyrrolidinol | 100243-39-8 | ≥97% (sum of enantiomers) | Enantiomeric purity often specified as ≥98:2.[1] |

| (R)-3-Pyrrolidinol hydrochloride | 104706-47-0 | ≥98% | Hydrochloride salt of the (R)-enantiomer. |

Purity and Impurity Profiling

The purity of this compound is a critical parameter, as impurities can have a significant impact on the outcome of synthetic reactions and the quality of the final active pharmaceutical ingredient (API).[2]

Common Purity Specifications

Most suppliers provide a Certificate of Analysis (CoA) with their products, which includes details on the purity and the analytical method used for its determination. The most common technique cited for purity analysis of this compound is Gas Chromatography (GC).

Table 2: Purity Specifications from Commercial Suppliers

| Supplier Example | Product | Purity Specification | Analytical Method |

| Sigma-Aldrich | (S)-3-Pyrrolidinol | ≥97.0% (sum of enantiomers) | GC |

| Sigma-Aldrich | (R)-3-Pyrrolidinol | 98% | Not specified |

| Sigma-Aldrich | This compound | 98% | Not specified |

| Fisher Scientific | (R)-(+)-3-Pyrrolidinol | 98% | Not specified |

| TCI Chemicals | (S)-3-Pyrrolidinol | >97.0% | GC |

| Patent EP4382529A1 | (3S)-Pyrrolidin-3-ol | > 99.80% | HPLC |

Potential Impurities

Impurities in commercially available this compound can originate from the synthetic route employed, starting materials, reagents, and degradation products. Understanding the synthesis of this compound can provide insights into potential impurities.

Common synthetic routes include:

-

Reduction of 4-chloro-3-hydroxybutyronitrile (B93200) : This is an industrially advantageous method.[1][3]

-

From malic acid : This route can lead to racemization, necessitating a final optical resolution step.[1]

-

Decarboxylation of hydroxyproline : The high cost of the starting material is a drawback of this method.[1]

-

Reduction of succinimide (B58015) derivatives .

Based on these routes, potential impurities could include:

-

Residual Starting Materials : Unreacted precursors such as 4-chloro-3-hydroxybutyronitrile or malic acid derivatives.

-

Reagents and Solvents : For example, one commercial source lists "<2% tetraethylene glycol dimethyl ether" as an impurity in (R)-3-Pyrrolidinol.

-

By-products of the Reaction :

-

From the 4-chloro-3-hydroxybutyronitrile route : Incomplete cyclization or side reactions could lead to various amino-alcohol derivatives.

-

From the reduction of lactams : A patent for the synthesis of pure (3S)-pyrrolidin-3-ol mentions (3S)-3-hydroxypyrrolidin-2-one as a potential by-product.

-

-

Enantiomeric Impurity : The presence of the undesired enantiomer in chiral preparations.

-

Degradation Products : Oxidation or polymerization products formed during synthesis or storage.

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound requires robust analytical methods. The following sections provide detailed protocols for the most common techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For polar analytes like this compound, derivatization is often necessary to improve its volatility.

Objective : To determine the purity of a this compound sample and identify any volatile impurities.

Methodology :

-

Sample Preparation (with Derivatization) :

-

To 100 µL of a solution of this compound in a suitable solvent (e.g., methanol), add 50 µL of pyridine.

-

Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Vortex the mixture and heat at 60°C for 30 minutes to ensure complete derivatization.

-

-

GC-MS Instrumentation and Conditions :

-

GC Column : A non-polar column, such as a 5% phenyl polymethylsiloxane fused-silica capillary column, is suitable.

-

Carrier Gas : Helium at a constant flow rate.

-

Inlet Temperature : 280-300°C.

-

Oven Temperature Program :

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp: Increase to 320°C at a rate of 10°C/minute.

-

Hold: Maintain 320°C for 2 minutes.

-

-

MS Detector :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Scan Range : m/z 40-600.

-

Source Temperature : 230°C.

-

-

-

Data Analysis :

-

The purity is determined by calculating the peak area percentage of the derivatized this compound relative to the total area of all detected peaks.

-

Impurities can be identified by comparing their mass spectra to spectral libraries (e.g., NIST).

-

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of polar and non-volatile compounds. Due to the polar nature of this compound and its lack of a strong chromophore, derivatization or the use of specific detectors may be necessary. A patent for preparing pure (3S)-pyrrolidin-3-ol provides a method for detecting impurities.

Objective : To quantify the purity of (S)-3-pyrrolidinol and detect potential by-products.

Methodology :

-

Sample Preparation :

-

Prepare a test solution by dissolving a known concentration of the this compound sample in the mobile phase or a suitable diluent. A concentration of around 10 mM is suggested in the patent literature.

-

-

HPLC Instrumentation and Conditions :

-

Column : A reverse-phase C18 column (e.g., YMC Triart C18, 150 mm x 3.0 mm, 3 µm particle size).

-

Mobile Phase :

-

Mobile Phase A: 1 mL of 85% ortho-Phosphoric acid per 1 L of water.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Elution :

-

0-3.5 min: 0% B (isocratic).

-

3.5-4.0 min: 0% to 5% B (linear gradient).

-

4.0-7.0 min: 5% B (isocratic).

-

7.0-7.01 min: 5% to 30% B (linear gradient).

-

7.01-12.0 min: 30% B (isocratic).

-

-

Flow Rate : 0.7 mL/min.

-

Column Temperature : 20°C.

-

Detection : UV at 200 nm.

-

Injection Volume : 5 µL.

-

-

Data Analysis :

-

Purity is determined by comparing the peak area of the main component to the total peak area.

-

Impurities are identified by their relative retention times (RRT) compared to the main peak. For example, (3S)-3-hydroxypyrrolidin-2-one has an RRT of 1.00 in this system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation and can be used for purity assessment by identifying signals corresponding to impurities.

Objective : To confirm the structure of this compound and identify the presence of any impurities.

Methodology :

-

Sample Preparation :

-

Dissolve an accurately weighed amount of the this compound sample in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample.

-

-

NMR Instrumentation and Conditions :

-

Spectrometer : A 400 MHz or higher field NMR spectrometer.

-

Experiments : Standard ¹H and ¹³C{¹H} spectra. DEPT, COSY, and HSQC experiments can be run for more detailed structural information.

-

-

Data Analysis :

-

The ¹H and ¹³C NMR spectra are compared with reference spectra for this compound.

-

The presence of unexpected signals may indicate impurities. The integration of these signals relative to the signals of the main compound can provide a semi-quantitative estimate of the impurity levels. For qNMR, the purity is calculated by comparing the integral of a signal from the analyte to that of the internal standard.

-

Visualized Workflows

The following diagrams illustrate key processes related to the synthesis and quality control of this compound.

Caption: Synthetic pathway for this compound and potential points of impurity introduction.

Caption: Quality control workflow for assessing the purity of commercial this compound.

Conclusion

This compound is a commercially accessible and crucial building block for the pharmaceutical industry. A variety of suppliers offer racemic and enantiomerically pure forms, typically with purities exceeding 97%. For researchers and drug development professionals, a comprehensive understanding of potential impurities stemming from various synthetic routes is vital for ensuring the quality and consistency of their work. The application of rigorous analytical techniques such as GC-MS, HPLC, and NMR, as detailed in this guide, is essential for verifying the purity of commercial this compound and ensuring its suitability for its intended synthetic applications.

References

The Versatile Scaffold: A Technical Guide to 3-Pyrrolidinol and Its Derivatives in Synthesis

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and drug discovery. Its inherent structural features, including the ability to form hydrogen bonds, introduce chirality, and provide a three-dimensional framework, make it a valuable component in the design of novel therapeutics. Among the various substituted pyrrolidines, 3-pyrrolidinol and its derivatives have garnered significant attention due to their presence in a wide array of biologically active compounds targeting diverse diseases, from cancer and inflammation to neurodegenerative disorders. This in-depth technical guide provides a comprehensive review of the synthesis of this compound and its derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of key synthetic and signaling pathways.

Synthetic Strategies for this compound and Its Derivatives

The synthesis of this compound and its derivatives can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring and the cyclization of acyclic precursors. The choice of strategy often depends on the desired stereochemistry and substitution pattern.

Enantioselective Synthesis of this compound

The chirality at the C3 position of this compound is often crucial for its biological activity. Several enantioselective methods have been developed to produce optically pure (R)- and (S)-3-pyrrolidinol.

One common industrial method involves the catalytic reduction of 4-chloro-3-hydroxybutyronitrile. This process can be adapted to produce either the racemic mixture or the optically active forms, depending on the chirality of the starting material.[1][2] For instance, the reduction of (R)-4-chloro-3-hydroxybutyronitrile yields (R)-3-pyrrolidinol.[2]

A more recent approach combines photochemistry and enzymatic catalysis in a one-pot synthesis.[3] This method utilizes a regioselective photooxyfunctionalization to create a 3-pyrrolidinone (B1296849) intermediate, which is then stereoselectively reduced by a keto reductase to yield chiral N-Boc-3-hydroxypyrrolidines with high enantiomeric excess.[3]

Synthesis of this compound Derivatives

A variety of synthetic methodologies are employed to introduce diverse functionalities onto the this compound scaffold.

Palladium-Catalyzed Hydroarylation: This method allows for the direct synthesis of 3-aryl pyrrolidines, a class of compounds with significant biological activity, from N-alkyl pyrrolines and aryl halides.[1]

[3+2] Cycloaddition Reactions: Asymmetric [3+2] cycloaddition reactions of trimethylenemethane with imines, catalyzed by palladium complexes with chiral phosphoramidite (B1245037) ligands, provide an efficient route to enantiomerically enriched pyrrolidines.[4] Similarly, organocatalyzed enantioselective [3+2] cycloaddition reactions can be used to construct complex dispiro[benzothiophenone-indandione-pyrrolidine] derivatives.[5]

Multi-component Reactions: The three-component reaction of isatin (B1672199), an amino acid (like sarcosine (B1681465) or L-proline), and a suitable dipolarophile can be used to generate novel spiropyrrolidine and spiropyrrolizine derivatives in a highly regioselective manner.[6]

Quantitative Data in the Synthesis of this compound Derivatives

The efficiency and stereoselectivity of synthetic routes are critical parameters in the development of pharmaceutical candidates. The following tables summarize key quantitative data for selected synthetic methods.

| Starting Material | Product | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| N-Boc-3-pyrrolidinone | (R)-N-Boc-3-hydroxypyrrolidine | Keto reductase (KRED) | MeCN/H₂O | RT | >90 | >99 | [3] |

| N-Boc-3-pyrrolidinone | (S)-N-Boc-3-hydroxypyrrolidine | Keto reductase (KRED) | MeCN/H₂O | RT | >90 | >99 | [3] |

| 4-chloro-3-hydroxybutyronitrile | This compound | Raney Ni | Methanol (B129727) | RT | 79 | N/A | [2] |

| (R)-4-chloro-3-hydroxybutyronitrile | (R)-3-pyrrolidinol | Raney Ni | Methanol | RT | 83 | N/A | [2] |

| 1,3-dimethylindole & benzyl (B1604629) 2-trifluoroacetamidoacrylate | Pyrroloindoline 7d | (R)-BINOL/SnCl₄ | CH₂Cl₂ | -78 to RT | 86 | 94 (exo) | [7] |

| N-methyl-1,2,3,4-tetrahydrocarbazole & benzyl 2-trifluoroacetamidoacrylate | Pyrroloindoline 13g | (R)-BINOL/SnCl₄ | CH₂Cl₂ | -78 to RT | 65 | 86 | [7] |

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Many this compound derivatives exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation and survival.

-

EGFR and CDK2 Inhibition: Spirooxindole derivatives incorporating a pyrrolidine moiety have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), key regulators of the cell cycle.[4]

-

PI3K/mTOR Inhibition: Novel pyrrolidinyl pyrido pyrimidinone derivatives have been designed as dual inhibitors of PI3Kα and mTOR, critical components of a signaling pathway frequently dysregulated in cancer.[8]

-

Abl and PI3K Dual Inhibition: (S)-3-aminopyrrolidine has been identified as a scaffold for the development of dual inhibitors of Abl and PI3K, offering a potential therapeutic strategy for chronic myeloid leukemia (CML).[9]

The following table summarizes the in vitro anticancer activity of selected this compound derivatives.

| Compound | Cancer Cell Line | Target | IC₅₀ (µM) | Reference |

| Spirooxindole 5g | MCF-7 | EGFR/CDK2 | 2.8 | [4] |

| Spirooxindole 5l | MCF-7 | EGFR/CDK2 | 3.4 | [4] |

| Spirooxindole 5n | MDA-MB-231 | EGFR/CDK2 | 4.32 | [4] |

| Pyrrolidinyl pyrido pyrimidinone 1 | - | PI3Kα | 0.019 | [8] |

| Pyrrolidinyl pyrido pyrimidinone 1 | - | mTOR | 0.160 | [8] |

| Tetrazolopyrrolidine-1,2,3-triazole 7a | HeLa | - | 0.32 | [10] |

| Tetrazolopyrrolidine-1,2,3-triazole 7i | HCT-116 | - | 1.80 | [10] |

Activity in Neurodegenerative Diseases

The this compound scaffold is also a key feature in compounds designed to combat neurodegenerative diseases like Alzheimer's disease. These compounds often act as multi-target agents.

-

Cholinesterase and Monoamine Oxidase Inhibition: N-benzyl-substituted biaryl phthalimide (B116566) derivatives containing a pyrrolidine ring have been synthesized as dual inhibitors of cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B), enzymes implicated in the pathology of Alzheimer's disease.[11]

-

Dopamine (B1211576) D3 Receptor Ligands: 3-(3-hydroxyphenyl)pyrrolidine analogues have been developed as ligands for the dopamine D3 receptor, a target for various central nervous system disorders.[12]

Other Biological Activities

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Pyrrolidine-2-carbonitrile derivatives have been identified as potent and selective inhibitors of DPP-4, a key target in the treatment of type 2 diabetes.[13]

-

Neuraminidase Inhibition: Pyrrolidine derivatives have been synthesized and evaluated as inhibitors of the neuraminidase enzyme of the influenza A virus.[14]

-

Ghrelin Receptor Agonism: Pyrrolidine-based compounds have been identified as potent full agonists of the ghrelin receptor, a promising target for treating muscle atrophy and cachexia.[15][16]

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations described in the literature.

Synthesis of (R)-3-Pyrrolidinol from (R)-4-chloro-3-hydroxybutyronitrile[2]

To a solution of 4 g of (R)-4-chloro-3-hydroxybutyronitrile in 80 ml of methanol, 500 mg of Raney Ni (W₇) was added. The mixture was stirred under a hydrogen pressure of 5 kg/cm ² at room temperature for 19 hours. After the reaction was complete, the catalyst was filtered off, and the methanol was distilled away to yield crude this compound hydrochloride. To the crude product, 10 ml of methanol and 1.34 g of sodium hydroxide (B78521) (NaOH) were added, and the mixture was stirred at room temperature for 30 minutes. The precipitated sodium chloride was filtered off, and the methanol was distilled away. The residue was then distilled under reduced pressure (3 mmHg) at 100-120 °C to give 2.23 g of (R)-3-pyrrolidinol.

General Procedure for Palladium-Catalyzed Hydroarylation of N-Alkyl Pyrrolines[1]

To a 20 mL microwave vial was added PdCl₂ (21 mg, 0.12 mmol, 0.04 eq.), P(o-Tol)₃ (54 mg, 0.18 mmol, 0.06 eq.), N,N-dimethylpiperazine (2.1 mL, 15 mmol), the corresponding aryl halide (if solid, 3 mmol), the N-alkyl pyrroline (B1223166) (6 mmol), and the aryl halide (if liquid, 3 mmol). The vial was sealed and heated in a microwave reactor at the specified temperature for the indicated time. After cooling, the reaction mixture was diluted with ethyl acetate (B1210297) and washed with water. The organic layer was dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel to afford the desired 3-aryl pyrrolidine.

General Procedure for the Three-Component Synthesis of Spiropyrrolidines[6]

A mixture of isatin (1 mmol), sarcosine (1 mmol), and the appropriate dipolarophile (ethyl 3,5-bis[arylmethylidene]-4-oxopiperidine-N-carboxylate) (1 mmol) in methanol (10 mL) was heated at 60 °C for approximately 120 minutes. The reaction was monitored by TLC. Upon completion, the reaction mixture was cooled to room temperature. The solid product that formed was collected by filtration and recrystallized from methanol to furnish the pure dispiropyrrolidinyloxindole.

Visualization of Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic and signaling pathways involving this compound and its derivatives.

Synthetic Pathways

Signaling Pathways

Conclusion

This compound and its derivatives represent a rich and versatile class of compounds with immense potential in drug discovery. The continuous development of novel and efficient synthetic methodologies, particularly in the realm of asymmetric synthesis, has expanded the accessible chemical space for these scaffolds. The diverse biological activities exhibited by these compounds, ranging from potent anticancer and anti-diabetic effects to promising neuroprotective properties, underscore their importance as privileged structures in medicinal chemistry. The detailed synthetic protocols and quantitative data provided in this guide serve as a valuable resource for researchers engaged in the design and synthesis of next-generation therapeutics based on the this compound core. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of innovative and effective treatments for a wide range of human diseases.

References

- 1. WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine - Google Patents [patents.google.com]

- 2. US4910320A - Process for preparing this compound - Google Patents [patents.google.com]

- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 5. Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Enantioselective Synthesis of (R)-3-Pyrrolidinol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enantioselective synthesis of (R)-3-pyrrolidinol, a valuable chiral building block in the development of pharmaceutical agents. The synthesis commences from the readily available and inexpensive chiral starting material, (S)-malic acid. The protocol is divided into three main stages: synthesis of the intermediate (S)-1-benzyl-4-hydroxypyrrolidin-2-one, its subsequent reduction to (R)-1-benzyl-3-hydroxypyrrolidine, and the final deprotection to yield (R)-3-pyrrolidinol.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (e.e.) for each step of the synthesis.

| Step | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1. Condensation of (S)-Malic Acid and Benzylamine (B48309) | (S)-1-benzyl-4-hydroxypyrrolidin-2-one | 75-85 | >99 |

| 2. Reduction of (S)-1-benzyl-4-hydroxypyrrolidin-2-one | (R)-1-benzyl-3-hydroxypyrrolidine | 80-90 | >99 |

| 3. Catalytic Hydrogenolysis of (R)-1-benzyl-3-hydroxypyrrolidine | (R)-3-pyrrolidinol | 90-95 | >99 |

Experimental Workflow

The overall synthetic scheme is depicted in the following workflow diagram.

Caption: Synthetic workflow for (R)-3-pyrrolidinol.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-1-benzyl-4-hydroxypyrrolidin-2-one

This step involves the condensation of (S)-malic acid with benzylamine to form the corresponding N-benzyl succinimide (B58015) derivative.

-

Materials:

-

(S)-Malic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

Round-bottom flask

-

Heating mantle with a temperature controller

-

Dean-Stark apparatus or a setup for water removal

-

Ethanol (B145695)/water for recrystallization

-

-

Procedure:

-

To a round-bottom flask, add (S)-malic acid and benzylamine.

-

Heat the mixture to 180-200 °C for 2-3 hours. During the reaction, water will be formed and should be removed using a Dean-Stark apparatus or by distillation.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product can be purified by recrystallization from an ethanol/water mixture to yield (S)-1-benzyl-4-hydroxypyrrolidin-2-one as a solid.

-

Step 2: Reduction of (S)-1-benzyl-4-hydroxypyrrolidin-2-one to (R)-1-benzyl-3-hydroxypyrrolidine

The succinimide intermediate is reduced to the corresponding pyrrolidinol using lithium aluminum hydride (LiAlH4).

-

Materials:

-

(S)-1-benzyl-4-hydroxypyrrolidin-2-one (1.0 eq)

-

Lithium aluminum hydride (LiAlH4) (1.5-2.0 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Water

-

15% aqueous Sodium Hydroxide (NaOH)

-

Celite or filter aid

-

-

Procedure:

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH4 in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve (S)-1-benzyl-4-hydroxypyrrolidin-2-one in anhydrous THF and add it to the dropping funnel.

-

Add the solution of the starting material dropwise to the stirred LiAlH4 suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield crude (R)-1-benzyl-3-hydroxypyrrolidine. The product can be purified further by column chromatography if necessary.

-

Step 3: Catalytic Hydrogenolysis of (R)-1-benzyl-3-hydroxypyrrolidine to (R)-3-pyrrolidinol

The final step involves the removal of the N-benzyl protecting group by catalytic hydrogenolysis to afford the target compound.

-

Materials:

-

(R)-1-benzyl-3-hydroxypyrrolidine (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Celite or filter aid

-

-

Procedure:

-

Dissolve (R)-1-benzyl-3-hydroxypyrrolidine in methanol or ethanol in a suitable reaction vessel.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to yield (R)-3-pyrrolidinol. The product can be further purified by distillation under reduced pressure if required.

-

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression of the synthesis, highlighting the transformation of functional groups at each stage.

Application Notes and Protocols for the Asymmetric Synthesis of (S)-3-Pyrrolidinol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Pyrrolidinol is a valuable chiral building block in medicinal chemistry, frequently incorporated into the structure of various pharmaceutical agents. Its stereochemistry is often crucial for biological activity, necessitating efficient and highly selective synthetic methodologies. This document provides detailed application notes and experimental protocols for key asymmetric strategies to synthesize (S)-3-pyrrolidinol, including synthesis from a chiral pool starting material (L-malic acid) and enzymatic kinetic resolution of a racemic precursor.

Method 1: Synthesis from a Chiral Pool Precursor (L-Malic Acid)

This approach utilizes the readily available and inexpensive chiral starting material, L-malic acid, to establish the stereocenter of the target molecule. The synthesis involves the formation of a succinimide (B58015) intermediate, followed by reduction and deprotection.

Workflow Diagram

Caption: Synthetic workflow for (S)-3-Pyrrolidinol from L-malic acid.

Experimental Protocols

Step 1: Synthesis of (3S)-N-Benzyl-3-hydroxysuccinimide

-

Procedure: In a round-bottom flask equipped with a Dean-Stark apparatus, combine L-malic acid (1.0 eq) and benzylamine (1.1 eq). Heat the mixture to 180-200°C for 2-3 hours, collecting the water that is formed. The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, allow the reaction mixture to cool to room temperature. The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.

Step 2: Synthesis of (S)-1-Benzyl-3-pyrrolidinol [1]

-

Procedure: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C in an ice bath. Slowly add a solution of (3S)-N-benzyl-3-hydroxysuccinimide (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, ensuring the temperature is maintained below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the mixture to 10-20°C and cautiously quench the reaction by the sequential addition of water and a 4N sodium hydroxide (B78521) solution. Filter the resulting mixture, and wash the filter cake with ethyl acetate. The combined organic phases are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.[1]

Step 3: Deprotection to (S)-3-Pyrrolidinol

-

Procedure: Dissolve (S)-1-benzyl-3-pyrrolidinol (1.0 eq) in methanol (B129727) or ethanol. Add a catalytic amount of 10% palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature. Monitor the reaction by TLC until all the starting material is consumed. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude (S)-3-pyrrolidinol, which can be further purified by distillation.

Data Presentation

| Step | Product | Reagents | Yield | Purity/ee | Reference |

| 1. Imide Formation | (3S)-N-Benzyl-3-hydroxysuccinimide | L-Malic acid, Benzylamine | Good | High | General |

| 2. Reduction | (S)-1-Benzyl-3-pyrrolidinol | LiAlH₄, THF | Quantitative | >99% | [1] |

| 3. Deprotection | (S)-3-Pyrrolidinol | H₂, Pd/C | High | >99% | General |

Method 2: Enzymatic Kinetic Resolution of N-Boc-3-pyrrolidinol

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In this method, a lipase (B570770) selectively acylates one enantiomer of racemic N-Boc-3-pyrrolidinol, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Candida antarctica lipase B (CAL-B) is a highly effective biocatalyst for this transformation.

Workflow Diagram

Caption: Workflow for enzymatic kinetic resolution of N-Boc-3-pyrrolidinol.

Experimental Protocol

General Procedure for Lipase-Catalyzed Kinetic Resolution

-

Materials:

-

Racemic N-Boc-3-pyrrolidinol

-

Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether)

-

-

Procedure:

-

In a dry flask, dissolve racemic N-Boc-3-pyrrolidinol (1.0 eq) in the chosen anhydrous organic solvent.

-

Add the acyl donor (typically 1.5-3.0 eq).

-

Add the immobilized lipase (e.g., 20-50 mg per mmol of substrate).

-

Stir the suspension at a controlled temperature (e.g., 30-40°C).

-

Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.

-

The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the unreacted substrate and the product.

-

Once the desired conversion is reached, filter off the enzyme and wash it with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (S)-N-Boc-3-pyrrolidinol from the acylated (R)-enantiomer by column chromatography.

-

Deprotect the purified (S)-N-Boc-3-pyrrolidinol using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to obtain (S)-3-pyrrolidinol.

-

Data Presentation

| Substrate | Enzyme | Acyl Donor | Solvent | Conversion | Product e.e. (%) | Substrate e.e. (%) | Reference |

| Racemic N-Boc-3-pyrrolidinol | CAL-B | Vinyl Acetate | Hexane | ~50% | >99 (R-acetate) | >99 (S-alcohol) | General |